2'-Deoxycytidine-5'-monophosphoric acid

Overview

Description

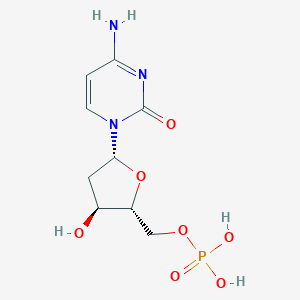

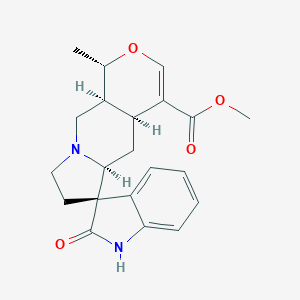

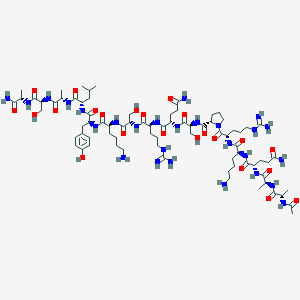

2’-Deoxycytidine-5’-monophosphate is a deoxynucleotide building block essential for DNA synthesis. It consists of a 2’-deoxy-β-D-ribofuranose linked through an N-β-D-glycosidic linkage to a heterocycle nitrogen cytosine and is phosphorylated at carbon C-5’ . This compound plays a crucial role in the formation of DNA and RNA by serving as a substrate for various kinases .

Mechanism of Action

Target of Action

The primary targets of 2’-Deoxycytidine-5’-Monophosphate (dCMP) are Thymidylate synthase and Deoxycytidylate 5-hydroxymethyltransferase . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis, while Deoxycytidylate 5-hydroxymethyltransferase is involved in the conversion of dCMP .

Mode of Action

dCMP acts as a substrate for the enzymes uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase . This interaction leads to the formation of deoxycytidine diphosphate (dCDP), which upon further phosphorylation forms deoxycytidine triphosphate (dCTP) .

Biochemical Pathways

The biochemical pathway primarily affected by dCMP is the DNA and RNA biosynthesis pathway . dCMP, through its conversion to dCTP, provides the necessary building blocks for the synthesis of DNA and RNA .

Pharmacokinetics

It’s known that the compound’s bioavailability is influenced by its conversion to dctp, which is a crucial component in dna and rna biosynthesis .

Result of Action

The primary result of dCMP’s action is the support of DNA and RNA biosynthesis . By providing a critical building block (dCTP), dCMP facilitates the synthesis of these essential nucleic acids, thereby playing a vital role in cellular function and replication .

Biochemical Analysis

Biochemical Properties

2’-Deoxycytidine-5’-monophosphate is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase (EC 2.7.4.4) to form deoxycytidine diphosphate (dCDP) which upon phosphorylation to deoxycytidine triphosphate (dCTP) supports DNA biosynthesis . This process involves the interaction with enzymes such as UMP/CMP kinase and other biomolecules.

Cellular Effects

The primary cellular effect of 2’-Deoxycytidine-5’-monophosphate is its contribution to DNA synthesis. By being converted to dCTP, it provides the necessary building blocks for DNA replication and repair . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2’-Deoxycytidine-5’-monophosphate primarily involves its conversion to dCTP. This process starts with the phosphorylation of 2’-Deoxycytidine-5’-monophosphate by UMP/CMP kinase to form dCDP. The dCDP is then further phosphorylated to form dCTP, which is incorporated into DNA during replication .

Metabolic Pathways

2’-Deoxycytidine-5’-monophosphate is involved in the nucleotide metabolism pathway. It is converted to dCDP by the action of UMP/CMP kinase, and then further phosphorylated to dCTP . This pathway involves interactions with enzymes such as UMP/CMP kinase.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Deoxycytidine-5’-monophosphate can be synthesized through enzymatic phosphorylation of 2’-deoxycytidine using deoxycytidine kinase or deoxynucleoside kinase . These enzymes facilitate the transfer of a phosphate group to the 5’ position of the deoxynucleoside, resulting in the formation of the monophosphate.

Industrial Production Methods

Industrial production of 2’-Deoxycytidine-5’-monophosphate typically involves the extraction of DNA from biological sources, followed by enzymatic hydrolysis to obtain the desired nucleotide . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine-5’-monophosphate undergoes various chemical reactions, including:

Phosphorylation: Conversion to 2’-deoxycytidine-5’-diphosphate and 2’-deoxycytidine-5’-triphosphate.

Deamination: Conversion to 2’-deoxyuridine-5’-monophosphate.

Common Reagents and Conditions

Phosphorylation: Utilizes kinases such as uridine monophosphate/cytidine monophosphate kinase under physiological conditions.

Deamination: Catalyzed by deoxycytidine monophosphate deaminase.

Major Products

Phosphorylation: Produces 2’-deoxycytidine-5’-diphosphate and 2’-deoxycytidine-5’-triphosphate.

Deamination: Produces 2’-deoxyuridine-5’-monophosphate.

Scientific Research Applications

2’-Deoxycytidine-5’-monophosphate is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

- 2’-Deoxyadenosine-5’-monophosphate

- 2’-Deoxyguanosine-5’-monophosphate

- 2’-Deoxythymidine-5’-monophosphate

Uniqueness

2’-Deoxycytidine-5’-monophosphate is unique due to its specific role in DNA synthesis and repair. Unlike other deoxynucleotides, it can undergo deamination to form 2’-deoxyuridine-5’-monophosphate, which is crucial for DNA repair mechanisms .

Properties

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMVOABPESMRCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862516 | |

| Record name | 4-Amino-1-(2-deoxy-5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-65-1 | |

| Record name | Cytidine 5'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2′-deoxycytidine-5′-monophosphate?

A1: 2′-Deoxycytidine-5′-monophosphate (dCMP) has the molecular formula C9H14N3O7P and a molecular weight of 307.20 g/mol.

Q2: Can spectroscopic techniques be employed to characterize dCMP?

A2: Yes, various spectroscopic techniques have been employed to characterize dCMP. Infrared multiple photon dissociation (IRMPD) spectroscopy has been used to elucidate the gas-phase structures of deprotonated dCMP, revealing conformational preferences and energetics. [] Ultrafast IR spectroscopy has also been utilized to study short-lived transients formed upon UV excitation of dCMP, providing insights into its excited-state dynamics. [] Additionally, solid-state 23Na NMR spectroscopy, combined with quantum mechanical calculations, has been employed to characterize the coordination geometry of sodium cations in hydrated disodium salts of dCMP. []

Q3: How does low-energy electron attachment impact dCMP?

A3: Low-energy electron (LEE) attachment to dCMP leads to the formation of a transient metastable anion. The electron initially localizes at the cytosine nucleobase center and rapidly transfers to the σ* orbital of the sugar-phosphate 5′ C-O bond within 18–20 fs. This process can ultimately result in single-strand breaks (SSBs) in DNA. [, ] Theoretical studies also support the dominance of C-O bond dissociation in dCMP radical anions, highlighting its significance in DNA SSBs. []

Q4: What role does dCMP deaminase play in cancer therapy?

A4: Many human malignant tumors exhibit elevated levels of dCMP deaminase. This enzyme can be exploited therapeutically by co-administering 5-fluorodeoxycytidine (FdCyd) with tetrahydrouridine (H4Urd). FdCyd acts as a substrate for dCMP deaminase, leading to the generation of toxic antimetabolites preferentially within tumor cells. []

Q5: How does the hydroxyl radical (•OH) interact with dCMP, and what are the implications for DNA damage?

A5: The hydroxyl radical can add to the cytosine base of dCMP, with the C5 position being the most reactive site, followed by C6 and C4/C2. Formation of the C2-adduct is particularly detrimental as it can lead to gene mutations during DNA replication or DNA-DNA/DNA-protein cross-links. [, ] Tandem mass spectrometry and IRMPD spectroscopy have been instrumental in characterizing the specific oxidation products formed upon •OH attack on dCMP. []

Q6: How has computational chemistry been used to study dCMP?

A6: Computational chemistry plays a vital role in understanding dCMP's properties and behavior. Density functional theory (DFT) calculations have been employed to investigate various aspects, including:

- Molecular geometries and electronic structures of dCMP adducts with hydroxyl radicals. []

- The mechanism of alkali degradation of DNA containing (6-4) photoproducts, a type of DNA damage. []

- The formation of iminyl σ-radicals in one-electron-oxidized dCMP analogs, providing insights into radiation-induced DNA damage. [, ]

- Calculating atomic charges in charged dCMP systems, aiding in understanding its interactions with other molecules. []

Q7: How do structural modifications of dCMP analogs influence their interaction with HIV-1 reverse transcriptase?

A7: Modifications to the dCMP structure, specifically fluorine substitution at the 5- and 2'- positions, significantly impact their interaction with HIV-1 reverse transcriptase (RT). For instance:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)